Cas no 78-98-8 (Pyruvaldehyde)

Pyruvaldehyde structure
Pyruvaldehyde structure
Nome del prodotto:Pyruvaldehyde
Numero CAS:78-98-8
MF:C3H4O2
MW:72.0626611709595
MDL:MFCD00006960
CID:34148
PubChem ID:880

Pyruvaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • Methylglyoxal
    • 1-ketopropionaldehyde
    • 2-ketopropionaldehyde
    • 2-Oxopropanal
    • 2-oxopropionaldehyde
    • acetylformaldehyde
    • acetylformyl
    • alpha-ketopropionaldehyde
    • propanedione
    • propanolone
    • pyroracemic aldehyde
    • pyruvaldehyde
    • Pyruvic aldehyde
    • Carbonyl Compounds Mix B
    • Propanal, 2-oxo-
    • METHYL GLYOXAL
    • Glyoxal, methyl
    • Propionaldehyde, 2-keto
    • Propionaldehyde, 2-oxo-
    • 1,2-Propanedione
    • Acetalformaldehyde
    • alpha-Ketopropionic aldehyde
    • 2-oxo-Propionaldehyde
    • CH3COCHO
    • FEMA No. 2969
    • methyl-glyoxal
    • 2-oxo-propanal
    • 2-Oxopropanal (ACI)
    • Pyruvaldehyde (8CI)
    • MeSH ID: D011765
    • NSC 626580
    • NSC 79019
    • α-Ketopropionaldehyde
    • Pyruvaldehyde
    • MDL: MFCD00006960
    • Inchi: 1S/C3H4O2/c1-3(5)2-4/h2H,1H3
    • Chiave InChI: AIJULSRZWUXGPQ-UHFFFAOYSA-N
    • Sorrisi: O=CC(C)=O
    • BRN: 906750

Proprietà calcolate

  • Massa esatta: 72.02110
  • Massa monoisotopica: 72.021129
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 5
  • Conta legami ruotabili: 1
  • Complessità: 55.9
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: -0.4
  • Superficie polare topologica: 34.1

Proprietà sperimentali

  • Colore/forma: Liquido viscoso giallo con odore piccante pungente e caramello come sapore dolce.
  • Densità: 1.19 g/mL at 20 °C
  • Punto di fusione: 25 ºC
  • Punto di ebollizione: 72 ºC
  • Punto di infiammabilità: 9
  • Indice di rifrazione: 1.4209
  • Coefficiente di ripartizione dell'acqua: >=10 g/100 mL at 17 ºC
  • PSA: 34.14000
  • LogP: -0.22570
  • FEMA: 2969 | PYRUVALDEHYDE
  • Merck: 14,6081
  • Colore/forma: ~40% in H2O
  • Solubilità: Solubile in etanolo, etere e benzene.
  • Sensibilità: Air Sensitive

Pyruvaldehyde Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302,H319
  • Dichiarazione di avvertimento: P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:UN 3265 8 / PGIII
  • WGK Germania:3
  • Codice categoria di pericolo: 22-36
  • Istruzioni di sicurezza: S26-S36
  • RTECS:UZ0700000
  • Identificazione dei materiali pericolosi: Xn
  • TSCA:Yes
  • Condizioni di conservazione:2-8°C
  • Termine di sicurezza:S26;S36
  • Frasi di rischio:R22; R36

Pyruvaldehyde Dati doganali

  • CODICE SA:2914400090
  • Dati doganali:

    Codice doganale cinese:

    2914400090

    Panoramica:

    2914400090 Altri alcoli chetonici e aldeidi chetonici. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

    Riassunto:

    2914400090 altri chetoni-alcoli e chetoni-aldeide. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

Pyruvaldehyde Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-21293-0.1g
2-oxopropanal
78-98-8 91.0%
0.1g
$19.0 2025-03-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M813443-50g
Methylglyoxal
78-98-8 40%
50g
¥52.00 2022-09-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000381-250g
Pyruvaldehyde
78-98-8 40%
250g
¥168 2024-05-21
Enamine
EN300-21293-2.5g
2-oxopropanal
78-98-8 91.0%
2.5g
$27.0 2025-03-21
Enamine
EN300-21293-25.0g
2-oxopropanal
78-98-8 91.0%
25.0g
$38.0 2025-03-21
Apollo Scientific
OR5752-500g
Pyruvaldehyde, 40% aqueous solution
78-98-8
500g
£80.00 2025-02-20
Apollo Scientific
OR5752-100g
Pyruvaldehyde, 40% aqueous solution
78-98-8
100g
£35.00 2025-02-20
TRC
P998870-100g
Pyruvaldehyde (35% w/w aqueous)
78-98-8
100g
$108.00 2023-05-17
Life Chemicals
F0001-2060-2.5g
Pyruvaldehyde
78-98-8 95%+
2.5g
$40.0 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M109035-250g
Pyruvaldehyde
78-98-8 40%
250g
¥182.90 2023-09-02

Pyruvaldehyde Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1C:H2SO4, S:H2O, 1 h, 100°C
Riferimento
Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 Catalyst
By Sobus, Natalia and Czekaj, Izabela, Catalysts, 2023, 13(2), 349

Synthetic Routes 2

Condizioni di reazione
1.1R:NaOH, R:O2, C:Au, C:12304-65-3, 4 h, 60°C, 1 MPa
Riferimento
The support influence of Au-based catalysts in glycerin selective oxidation to glyceric acid
By Shen, Lingqin et al, Journal of Chemical Technology and Biotechnology, 2023, 98(1), 179-187

Synthetic Routes 3

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
Riferimento
Synthesis by use of diazoketones
Weygand, F.; Bestmann, H. J., Angewandte Chemie, 1960, 72, 535-54

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Selenium dioxide Solvents: Acetone ;  rt → 80 °C; 10 - 12 h, 80 °C
Riferimento
The smallest vicinal tricarbonyl compound as a monohydrate and tetracarbonyl compound as a thiane derivative - first effective synthesis, characterization and chemistry
Goswami, Shyamaprosad; Maity, Annada C.; Fun, Hoong-Kun; Chantrapromma, Suchada, European Journal of Organic Chemistry, 2009, (9), 1417-1426

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Selenium dioxide
Riferimento
Selenium dioxide, a new oxidizing agent. I. Its reactions with aldehydes and ketones
Riley, Harry L.; Morley, John F.; Friend, Norman A. C., Journal of the Chemical Society, 1932, 1875, 1875-83

Synthetic Routes 6

Condizioni di reazione
1.1 Catalysts: Manganese dichloride Solvents: 1-Ethyl-3-methylimidazolium chloride ;  3 h, 100 °C
Riferimento
Novel hydride transfer catalysis for carbohydrate conversions
Holladay, Johnathan E.; Brown, Heather M.; Appel, Aaron M.; Zhang, Z. Conrad, Chemical Industries (Boca Raton, 2009, 123, 411-418

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Iron phosphorus oxide Solvents: Water
Riferimento
Formation of Pyruvaldehyde (2-Oxopropanal) by Oxidative Dehydrogenation of Hydroxyacetone
Ai, Mamoru; Ohdan, Kyoji, Bulletin of the Chemical Society of Japan, 1999, 72(9), 2143-2148

Synthetic Routes 8

Condizioni di reazione
1.1 Catalysts: Tin tetrachloride ,  Phosphoric acid ;  30 min, rt
Riferimento
Highly active tin(IV) phosphate phase transfer catalysts for the production of lactic acid from triose sugars
Wang, Xincheng; Liang, Fengbing; Huang, Chongpin; Li, Yingxia; Chen, Biaohua, Catalysis Science & Technology, 2015, 5(9), 4410-4421

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: 1,2-Benzisothiazole, 3-chloro-, 1,1-dioxide Solvents: Dimethyl sulfoxide ;  12 h, reflux
Riferimento
Synthesis and utilization of saccharin derivatives
Maiti, Sushanta; Rambabu, D.; Prasad, A. S. G.; Rao, G. Venkata; Rao, Mandava V. Basaveswara, Journal of Applicable Chemistry (Lumami, 2012, 1(4), 467-477

Synthetic Routes 10

Condizioni di reazione
1.1 Solvents: Benzene
Riferimento
A new synthetic method for α-oxo aldehydes. Reaction of α-picoline N-oxide with α-halo ketones
Kato, Tetsuzo; Goto, Yoshinobu; Yamamoto, Yutaka, Yakugaku Zasshi, 1964, 84(3), 287-9

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Aluminum sulfate Solvents: Water
Riferimento
Acyloin condensations. I. Formation of a new reductone from methylglyoxal
Gorlich, Bruno, Chemische Berichte, 1956, 89, 2145-54

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Silver ,  Phosphoric acid ;  rt → 580 °C; 580 °C
Riferimento
Study on synthesis catalyst of acetone aldehyde from 1, 2-propanediol
Xu, Fang; Cui, Bingchun; Cui, Weixing; Wei, Guipeng, Henan Huagong, 2009, 26(7), 42-43

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  Bromine ,  Water Solvents: Acetic acid
Riferimento
Homologous α-oxo aldehydes from carboxylic acids
Weygand, Friedrich; Bestmann, Hans Jurgen, Chemische Berichte, 1957, 90, 1230-4

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Vanadyl sulfate Solvents: Acetonitrile ,  Water ;  6 h, rt
Riferimento
An efficient and reusable vanadium based catalytic system for room temperature oxidation of alcohols to aldehydes and ketones
Sarmah, Gayatri; Bharadwaj, Saitanya K.; Dewan, Anindita; Gogoi, Ankur; Bora, Utpal, Tetrahedron Letters, 2014, 55(36), 5029-5032

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Nitric acid ,  Amberlyst 15 Solvents: 1,4-Dioxane ;  16 s, 5 bar, 100 °C
Riferimento
Metal-Free Aerobic Alcohol Oxidation: Intensification under Three-Phase Flow Conditions
Aellig, Christof; Scholz, David; Hermans, Ive, ChemSusChem, 2012, 5(9), 1732-1736

Synthetic Routes 16

Condizioni di reazione
1.1 Catalysts: Chromia Solvents: Water ;  3 h, 130 °C
Riferimento
Silica-supported chromia-titania catalysts for selective formation of lactic acid from a triose in water
Takagaki, Atsushi ; Goto, Hiroshi; Kikuchi, Ryuji ; Oyama, S. Ted, Applied Catalysis, 2019, 570, 200-208

Synthetic Routes 17

Condizioni di reazione
Riferimento
Kinetic studies of the reactions of ketoses and aldoses in water at high temperature. 2. Four-carbon model compounds for the reactions of sugars in water at high temperature
Antal, Michael Jerry Jr.; Mok, William S. L.; Richards, Geoffrey N., Carbohydrate Research, 1990, 199(1), 111-15

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ,  Water ;  4 h, 80 - 85 °C
Riferimento
Calcium-Catalyzed, Synthesis of Fused-Furo[2,3-b]furans and Substituted Furans from 2-Oxo Aldehydes and Cyclic Enols
Yaragorla, Srinivasarao ; Ithu, Sanyasi Rao; Arun, Doma; Srivardhan, Valmuri, Journal of Organic Chemistry, 2023, 88(24), 16817-16828

Pyruvaldehyde Raw materials

Pyruvaldehyde Preparation Products

Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:78-98-8)Methylglyoxal
2338351
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta